(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone
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Description
(3-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(pyridin-2-yl)methanone is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Synthesis and Molecular Docking Study : New 1,3-oxazole clubbed pyridyl-pyrazolines have been synthesized, demonstrating significant anticancer and antimicrobial activities. Molecular docking studies suggest potential utility in overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Novel Pyrazole Derivatives : Research into pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, including pyrazolo[4,3-d]-pyrimidine derivatives, has shown them to be potential antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Quinoline-Oxadiazole Based Azetidinone Derivatives : These synthesized compounds were characterized and screened for antimicrobial activity, showing significant efficacy against various strains of bacteria and fungi (Dodiya, Shihory, & Desai, 2012).
Molecular Structure and Antimicrobial Activity : The study detailed the molecular structure, spectroscopic, quantum chemical, topological, molecular docking, and antimicrobial activity of a related compound, highlighting its potential as an antibacterial and antifungal agent (Sivakumar et al., 2021).
Additional Research Directions
Development of Precipitation-Resistant Solution Formulations : Research aimed at increasing in vivo exposure of poorly water-soluble compounds has implications for enhancing the bioavailability and therapeutic effectiveness of potential drug candidates (Burton et al., 2012).
Production of Key Chiral Intermediates : The biotransformation process catalyzed by microbial cells for the production of (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, showcases the application of microorganisms in pharmaceutical synthesis (Ni, Zhou, & Sun, 2012).
Properties
IUPAC Name |
[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2/c18-13-5-3-4-11(8-13)15-20-16(24-21-15)12-9-22(10-12)17(23)14-6-1-2-7-19-14/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENWYZVWZJANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.